Welcome to the BenchChem Online Store!
molecular formula C15H16N2O2 B8601398 2-methylamino-N-benzyloxylbenzamide

2-methylamino-N-benzyloxylbenzamide

Cat. No. B8601398
M. Wt: 256.30 g/mol
InChI Key: GOTTXEQFRDWAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06274383B1

Procedure details

In the same manner as Example 35(a), O-benzylhydroxylamine hydrochloride (1.92 g, 12 mmol) reacted with N-methylisatoic anhydride (2.0 g, 10 mmol) to give 2-methylamino-N-benzyloxylbenzamide as a yellow solid (0.75 g).
Name
O-benzylhydroxylamine hydrochloride
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:9][NH2:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:11][N:12]1C(=O)O[C:15](=[O:16])[C:14]2=[CH:20][CH:21]=[CH:22][CH:23]=[C:13]12>>[CH3:11][NH:12][C:13]1[CH:23]=[CH:22][CH:21]=[CH:20][C:14]=1[C:15]([NH:10][O:9][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:16] |f:0.1|

Inputs

Step One
Name
O-benzylhydroxylamine hydrochloride
Quantity
1.92 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)ON
Name
Quantity
2 g
Type
reactant
Smiles
CN1C=2C(C(=O)OC1=O)=CC=CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=C(C(=O)NOCC2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 29.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.